2-Ethyl-6,7-dimethoxy-3-methylquinazolin-4(3H)-one
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
63190-59-0 |
|---|---|
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
2-ethyl-6,7-dimethoxy-3-methylquinazolin-4-one |
InChI |
InChI=1S/C13H16N2O3/c1-5-12-14-9-7-11(18-4)10(17-3)6-8(9)13(16)15(12)2/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
OKHNWBLPQGZMIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=CC(=C(C=C2C(=O)N1C)OC)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Starting Materials and Precursors
The 6,7-dimethoxy motif is commonly introduced using 4,5-dimethoxyanthranilic acid or its derivatives. For example, 4,5-dimethoxy-2-nitrobenzoic acid has been esterified and reduced to generate intermediates for cyclization. Ethyl and methyl groups are introduced via alkylation or using pre-functionalized amines/isocyanides.
Method 1: Copper-Catalyzed Isocyanide-Based Cyclization
Reaction Design
This method, adapted from copper-catalyzed protocols, involves:
-
Synthesis of ethyl 2-isocyanobenzoate from 4,5-dimethoxyanthranilic acid.
-
Copper(II)-mediated cyclization with methylamine.
Synthesis of Ethyl 2-Isocyanobenzoate
4,5-Dimethoxyanthranilic acid is converted to its ethyl ester, followed by formylation and dehydration with POCl₃ to yield the isocyanide.
Cyclization with Methylamine
Ethyl 2-isocyanobenzoate reacts with methylamine in the presence of Cu(OAc)₂·H₂O and Et₃N in anisole at 150°C under microwave irradiation. The reaction proceeds via nucleophilic attack of the amine on the isocyanide, followed by cyclodehydration.
Table 1: Optimization of Copper-Catalyzed Cyclization
| Condition | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Standard | Cu(OAc)₂ | Et₃N | Anisole | 150 | 72 |
| Alternative | None | NaOH | DMSO | 130 | 23 |
Key findings:
Method 2: Benzoxazinone Intermediate Route
Benzoxazinone Formation
4,5-Dimethoxyanthranilic acid is acylated with acetic anhydride to form a benzoxazinone intermediate, which undergoes ring-opening with methylamine.
Cyclization to Quinazolinone
The resultant diamide cyclizes under acidic conditions (e.g., HCl/EtOH) to yield 3-methylquinazolin-4(3H)-one. Ethyl substitution at position 2 is achieved via Suzuki–Miyaura coupling with ethylboronic acid.
Method 3: Electrochemical Synthesis
Direct Oxidative Cyclization
Electrochemical methods using methanol as both solvent and reagent have been reported for related quinazolinones. For this compound:
-
4,5-Dimethoxy-2-ethylbenzamide is treated with methylamine in an electrochemical cell (Pt anode, 1.5 V).
Comparative Analysis of Methods
Table 3: Method Comparison for Target Compound Synthesis
Characterization and Analytical Data
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Ethyl-6,7-Dimethoxy-3-methylchinazolin-4(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können den Chinazolinring oder andere funktionelle Gruppen verändern.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können vorhandene Gruppen durch neue ersetzen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenierungsmittel, Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Chinazolin-N-Oxiden führen, während Substitutionsreaktionen verschiedene Alkyl- oder Arylgruppen einführen können.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the cytotoxic properties of 2-ethyl-6,7-dimethoxy-3-methylquinazolin-4(3H)-one against various cancer cell lines.
Case Study: Cytotoxicity Against Breast Cancer Cells
A series of quinazolinone derivatives, including this compound, were synthesized and evaluated for their activity against human Caucasian breast adenocarcinoma (MCF-7) cells. The results indicated that compounds with dimethoxy substitutions exhibited enhanced cytotoxicity. Specifically, certain derivatives demonstrated IC50 values as low as 0.20 µM, indicating potent inhibitory effects on cancer cell proliferation .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 0.20 - 0.84 | MCF-7 |
| Other derivatives | 0.73 - 3.79 | A2780 |
This data suggests that structural modifications significantly influence the biological activity of quinazolinone derivatives.
Antimicrobial Properties
The compound has also been investigated for its antibacterial effects, particularly against multi-drug resistant bacteria.
Case Study: Antibacterial Activity
Research demonstrated that conjugating quinazolinone derivatives with silver nanoparticles enhanced their antibacterial efficacy against strains such as Escherichia coli and Streptococcus pyogenes. The study found that certain derivatives exhibited significant antibacterial activity, suggesting their potential as new therapeutic agents in the fight against resistant bacterial infections .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| QNZ 4 + AgNPs | E. coli K1 | Enhanced |
| QNZ 6 + AgNPs | S. pyogenes | Enhanced |
Synthesis and Characterization
The synthesis of this compound involves several steps that include the reaction of substituted anthranilic acids with isothiocyanates followed by alkylation processes. The characterization of these compounds is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .
Wirkmechanismus
The mechanism of action of 2-Ethyl-6,7-dimethoxy-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interacting with genetic material to influence gene expression.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Bioactivity : Piperazinylmethyl derivatives (e.g., CAS 763096-21-5) show enhanced affinity for neurotransmitter receptors due to the basic nitrogen in piperazine, making them candidates for neurological disorders .
Substituent Variations at Position 3
Key Observations :
- Solubility: The methyl group at position 3 reduces polarity, whereas amino substituents introduce basicity, altering solubility profiles .
Functional Group Modifications
- Methoxy vs. Hydroxy Groups: 6,7-Dihydroxyquinazolin-4(3H)-one (CAS 16064-15-6) lacks methoxy groups, increasing hydrogen-bonding capacity but reducing metabolic stability .
Biologische Aktivität
2-Ethyl-6,7-dimethoxy-3-methylquinazolin-4(3H)-one, a compound belonging to the quinazolinone class, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity against cancer cell lines, antibacterial properties, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₃H₁₆N₂O₃
- Molecular Weight : 248.28 g/mol
- CAS Number : 63190-59-0
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines.
Case Study: Anticancer Activity
A series of quinazolinone derivatives were synthesized and evaluated for their cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The following table summarizes the IC₅₀ values for some derivatives:
| Compound | IC₅₀ (µM) MCF-7 | IC₅₀ (µM) A2780 |
|---|---|---|
| This compound | 3.79 ± 0.96 | 12.11 ± 1.03 |
| Lapatinib | 5.9 ± 0.74 | 12.11 ± 1.03 |
| Other Derivatives | Varies (0.20 - 15.72) | Varies (16.43 - 87) |
The compound exhibited significant cytotoxicity, with some derivatives showing up to 30-fold higher potency than the positive control lapatinib against MCF-7 cells .
Antibacterial Activity
In addition to its anticancer properties, this quinazolinone derivative has demonstrated antibacterial activity against a range of pathogens.
Study Findings
Research indicates that certain quinazolinone derivatives exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone. For instance, one study reported MIC values ranging from 40 to 50 µg/mL against bacteria such as E. faecalis and P. aeruginosa .
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Induction of Apoptosis : Studies show that treatment with this compound leads to increased lactate dehydrogenase (LDH) levels in MCF-7 cells, indicating cell death through apoptosis .
- Cell Cycle Arrest : The compound has been observed to halt the cell cycle at the S phase in treated cells, further supporting its role as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the quinazolinone scaffold can significantly influence biological activity:
- Dimethoxy Substituents : Compounds with dimethoxy groups at positions 6 and 7 exhibited enhanced cytotoxicity compared to those without these substitutions.
- Fluorinated Derivatives : The introduction of fluorine atoms at specific positions also correlated with increased activity against certain cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
